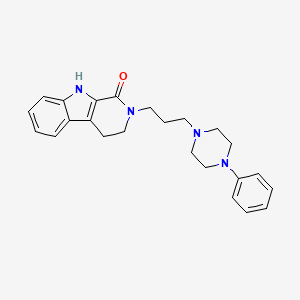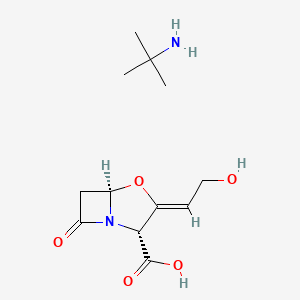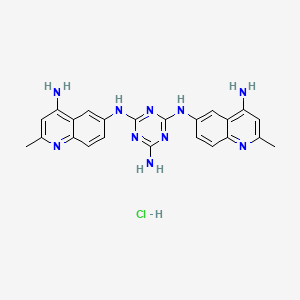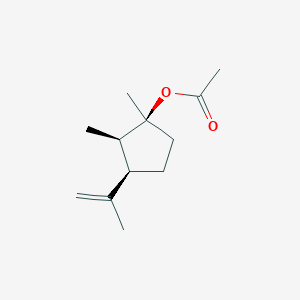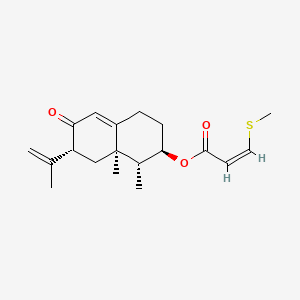
S-Neopetasin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Neo-S-petasin typically involves extraction from the subterranean parts of Petasites hybridus. The process includes liquid-liquid extraction to obtain a lipophilic extract, followed by the removal of pyrrolizidine alkaloids to ensure safety . High-performance liquid chromatography (HPLC) analysis is used to confirm the presence of Neo-S-petasin along with other sesquiterpenes like petasin and S-petasin .
Industrial Production Methods
Industrial production of Neo-S-petasin involves large-scale extraction from Petasites hybridus roots. The process is optimized to maximize yield while ensuring the removal of toxic pyrrolizidine alkaloids. The extract is then standardized to contain a minimum percentage of Neo-S-petasin and other active sesquiterpenes .
Chemical Reactions Analysis
Types of Reactions
Neo-S-petasin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups in Neo-S-petasin, potentially altering its biological activity.
Reduction: Reduction reactions can convert Neo-S-petasin into its corresponding alcohols or other reduced forms.
Substitution: Substitution reactions can introduce new functional groups into the Neo-S-petasin molecule, potentially enhancing its pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Neo-S-petasin can yield various oxidized derivatives, while reduction can produce alcohols or other reduced forms .
Scientific Research Applications
Neo-S-petasin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study sesquiterpene chemistry and to develop new synthetic methodologies.
Medicine: It has shown potential in the treatment of migraines, cancer, and cardiovascular diseases
Industry: Neo-S-petasin is used in the development of new pharmaceuticals and nutraceuticals.
Mechanism of Action
Neo-S-petasin exerts its effects through multiple molecular targets and pathways:
Comparison with Similar Compounds
Neo-S-petasin is compared with other similar compounds like petasin, S-petasin, iso-S-petasin, and neopetasin. These compounds share similar sesquiterpene structures but differ in their specific functional groups and biological activities . Neo-S-petasin is unique in its potent inhibitory effects on TRP ion channels and its ability to reduce CGRP release, making it particularly effective in migraine prevention .
Conclusion
Neo-S-petasin is a versatile sesquiterpene with significant medicinal and scientific research applications. Its unique chemical properties and mechanisms of action make it a valuable compound in the fields of chemistry, biology, medicine, and industry.
Properties
CAS No. |
87984-58-5 |
|---|---|
Molecular Formula |
C19H26O3S |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
[(1R,2R,7R,8aR)-1,8a-dimethyl-6-oxo-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydronaphthalen-2-yl] (Z)-3-methylsulfanylprop-2-enoate |
InChI |
InChI=1S/C19H26O3S/c1-12(2)15-11-19(4)13(3)17(22-18(21)8-9-23-5)7-6-14(19)10-16(15)20/h8-10,13,15,17H,1,6-7,11H2,2-5H3/b9-8-/t13-,15+,17+,19+/m0/s1 |
InChI Key |
OHANKWLYFDFHOJ-OXRZYUPZSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](CCC2=CC(=O)[C@H](C[C@]12C)C(=C)C)OC(=O)/C=C\SC |
Canonical SMILES |
CC1C(CCC2=CC(=O)C(CC12C)C(=C)C)OC(=O)C=CSC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


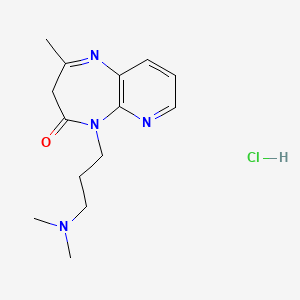
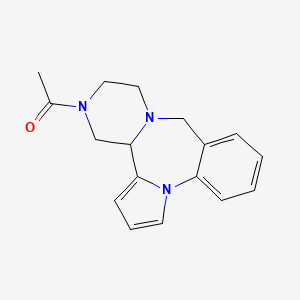
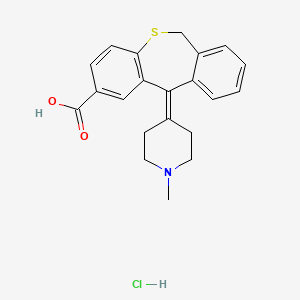
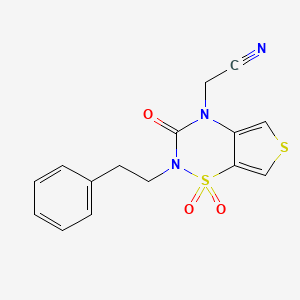
![7-[4-[4-(7-hydroxy-1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1H-quinolin-2-one](/img/structure/B12755391.png)
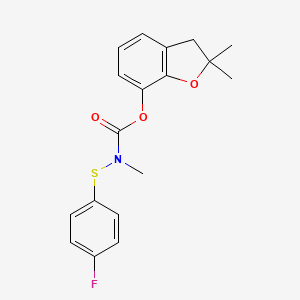
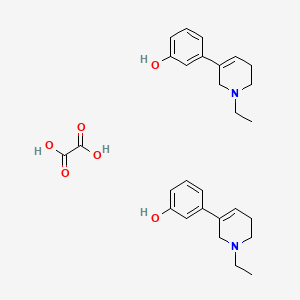
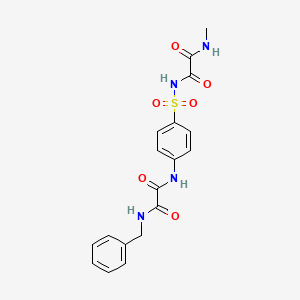
![7-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]oxy]chromen-2-one](/img/structure/B12755410.png)
